Xanthoaphin
Description
Overview of Insect Pigment Diversity and Classification
Insects exhibit a remarkable diversity of colors and patterns, which serve various biological functions, including camouflage, warning signals (aposematism), and mate recognition. eje.cz These colors are produced by pigments, which can be broadly classified based on their chemical structure and biosynthetic origins. Major classes of insect pigments include melanins, pteridines, ommochromes, tetrapyrroles, carotenoids, flavonoids, papiliochromes, and quinones. researchgate.net Melanins, ommochromes, and pteridines are the most widely distributed pigments among insects. researchgate.net Unlike vertebrates, the specific pigments and the genes involved in their formation can differ significantly in insects. researchgate.net Pigments can be synthesized by the insect itself or sequestered from their diet. eje.cz For instance, carotenoids are typically obtained from plants. eje.cz The final coloration of an insect is determined by the combination and location of these pigments within the cuticle, cells, and hemolymph. researchgate.net
The Aphin Family: Origin, Interrelationships, and Biological Significance
Aphins are a unique group of polycyclic quinone pigments found primarily in aphids (family Aphididae) and some related insects like those in the Phylloxeridae family. iupac.orgbritannica.combritannica.com These pigments are responsible for a wide range of body colors in aphids, from yellow and orange to red, green, and even black. researchgate.net The aphin system is a complex of interrelated compounds. iupac.org In the living aphid's hemolymph, a water-soluble, yellow glucosidic pigment called protoaphin is present. iupac.org Upon injury or death of the insect, a specific enzyme system rapidly converts protoaphin into the yellow, fat-soluble, and fluorescent xanthoaphin. iupac.orgmurdoch.edu.au This conversion involves the loss of a glucose molecule. iupac.org this compound is unstable and subsequently transforms into the orange-colored chrysoaphin, which then converts to the more stable, red, and strongly fluorescent erythroaphin. eje.cziupac.org This entire cascade of transformations is a key characteristic of the aphin pigment system. iupac.org
There are two main stereochemical series of aphins, designated as aphins-fb and aphins-sl, originally isolated from the bean aphid (Aphis fabae) and the willow aphid (Tuberolachnus salignus), respectively. eje.cziupac.org The biological significance of aphin pigments is multifaceted. Their vibrant colors are thought to play roles in camouflage, warning coloration against predators, and potentially in species recognition. eje.cznih.gov The specific color of an aphid can be influenced by environmental factors and the presence of symbiotic bacteria. researchgate.netnih.gov
Historical Development of this compound Research within Aphin Studies
The systematic chemical investigation of aphin pigments began in the mid-20th century, with significant contributions from Lord Todd and his collaborators. eje.cziupac.org Their research, detailed in a series of publications titled "Colouring matters of the Aphididae," laid the groundwork for understanding this complex family of natural pigments. eje.cz Early studies focused on isolating and characterizing the various aphin compounds from different aphid species. iupac.org
Initial research established the transformation sequence from protoaphin to erythroaphin, identifying this compound as a key, albeit unstable, intermediate. iupac.org Due to its rapid conversion to chrysoaphin and erythroaphin, direct chemical degradation studies on this compound proved extremely difficult. iupac.org Consequently, researchers initially focused on determining the structure of the more stable end-product, erythroaphin. iupac.org
Spectroscopic methods were crucial in elucidating the structure of this compound, revealing it to be an anthracene (B1667546) derivative. iupac.org The development of chromatographic and sensitive mass spectrometric techniques later enabled more detailed analysis of these pigments. eje.cz The synthesis of the this compound chromophore was a significant milestone in confirming its proposed structure. rsc.orgrsc.org Further research has continued to explore the biosynthesis of protoaphins, the precursor to this compound, which is thought to arise from the oxidative coupling of two naphthalene (B1677914) derivatives. iupac.org However, whether the insect synthesizes these precursors or obtains them from its plant diet remains an area of ongoing investigation. iupac.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
1674-44-8 |
|---|---|
Molecular Formula |
C30H26O10 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
(7R,9R,10S,12S,18R,20R,21S,23S)-12,16,23,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(28),2,4(27),5,15,17(29),26(30)-heptaene-14,25-dione |
InChI |
InChI=1S/C30H26O10/c1-7-13-21-19-17-15(25(13)33)11(31)5-30(36)24(17)20-18-16(26(34)14-8(2)38-10(4)28(40-30)22(14)20)12(32)6-29(35,23(18)19)39-27(21)9(3)37-7/h7-10,27-28,33-36H,5-6H2,1-4H3/t7-,8-,9-,10-,27-,28-,29+,30+/m1/s1 |
InChI Key |
HNUPXDLGAHSVEQ-YSPTYUJLSA-N |
SMILES |
CC1C2C3=C(C(O1)C)C(=C4C(=O)CC5(C6=C7C8=C(C(OC(C8O5)C)C)C(=C9C7=C(C3=C46)C(O2)(CC9=O)O)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3=C([C@H](O1)C)C(=C4C(=O)C[C@]5(C6=C7C8=C([C@H](O[C@@H]([C@H]8O5)C)C)C(=C9C7=C(C3=C46)[C@@](O2)(CC9=O)O)O)O)O |
Canonical SMILES |
CC1C2C3=C(C(O1)C)C(=C4C(=O)CC5(C6=C7C8=C(C(OC(C8O5)C)C)C(=C9C7=C(C3=C46)C(O2)(CC9=O)O)O)O)O |
Synonyms |
Xanthoaphin fb |
Origin of Product |
United States |
Molecular Mechanisms of Xanthoaphin Biogenesis
Precursor Compounds and Metabolic Routes to Xanthoaphin
The formation of this compound is dependent on the availability of key precursor molecules and the activation of specific metabolic pathways. The primary building blocks and their transformation routes are crucial for the ultimate synthesis of the this compound structure.
Protoaphin and Protoaphin Aglucones as Key Biogenetic Intermediates
The biogenesis of this compound is intrinsically linked to the precursor molecule, protoaphin. Protoaphins are complex glucosides found in the haemolymph of various aphid species. These molecules serve as the stable storage form of the pigment precursors. The conversion of protoaphin to this compound is a two-step process initiated upon tissue damage in the insect.
The first step involves the enzymatic hydrolysis of the glycosidic bond in protoaphin, a reaction catalyzed by a glucosidase. This releases the unstable aglucone, the direct precursor to this compound. The protoaphin aglucone is highly susceptible to atmospheric oxidation but is otherwise stable unless subjected to acidic conditions or the presence of the specific cyclizing enzyme. The enzymatic conversion of the protoaphin aglucone is an irreversible step leading to the formation of the highly fluorescent this compound.
Role of the Polyketide Pathway in Aphin Core Structure Formation
The fundamental core structure of aphin pigments, including this compound, is derived from the polyketide pathway. wikipedia.org Polyketides are a diverse group of secondary metabolites synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA units. wikipedia.org This pathway is responsible for generating a wide array of natural products, including many pigments. researchgate.netnih.gov
In the context of aphin biosynthesis, polyketide synthases (PKSs) catalyze the assembly of a poly-β-keto chain from simple acyl-CoA precursors. wikipedia.org This linear polyketide chain then undergoes a series of cyclization and modification reactions to form the characteristic polycyclic aromatic core of the aphin molecule. While the general involvement of the polyketide pathway is established, the specific enzymes and intermediates that lead to the unique aphin ring system are an area of ongoing investigation.
Enzymology of this compound Biosynthesis
The final and critical step in the formation of this compound from its aglucone precursor is an enzyme-catalyzed reaction. This transformation is carried out by a specific and well-characterized enzyme that ensures the correct cyclization and dehydration to yield the final pigment.
Characterization of Protoaphin Dehydratase (Cyclizing) (EC 4.2.1.73)
The enzyme responsible for the conversion of protoaphin aglucone to this compound is systematically named protoaphin-aglucone hydro-lyase (cyclizing; this compound-forming) and is assigned the Enzyme Commission (EC) number 4.2.1.73. enzyme-database.orgqmul.ac.uk It is also commonly referred to as protoaphin dehydratase (cyclizing). enzyme-database.orgqmul.ac.uk This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds. enzyme-database.org The reaction it catalyzes is the dehydration and cyclization of the protoaphin aglucone to produce this compound and a molecule of water. qmul.ac.ukexpasy.org
Protoaphin dehydratase (cyclizing) has been purified and characterized from the woolly aphid, Eriosoma lanigerum. Biochemical analysis has revealed several key properties of this enzyme.
Table 1: Molecular and Biochemical Properties of Protoaphin Dehydratase (Cyclizing)
| Property | Finding | Source(s) |
| Enzyme Classification | Lyase, Hydro-lyase | enzyme-database.org |
| EC Number | 4.2.1.73 | enzyme-database.orgqmul.ac.uk |
| Molecular Weight | 120,000 ± 2,000 Da | |
| Composition | Glycoprotein (B1211001) | |
| Secondary Structure | High content of β-structure | |
| Inhibitors | Naphthoresorcinol |
The designation of the enzyme as a glycoprotein indicates that it has oligosaccharide chains (glycans) covalently attached to its polypeptide backbone. Furthermore, structural analysis has shown that the enzyme possesses a high proportion of β-sheet secondary structure.
Compound Names
Identification and Analysis of Enzyme Inhibitors
Research into the this compound biosynthetic pathway has identified specific inhibitors that target key enzymatic steps. The study of these inhibitors provides valuable insight into the mechanism of the enzymes involved.
One significant inhibitor identified is naphthoresorcinol (1,3-dihydroxynaphthalene). Investigations have shown that this compound selectively inhibits the activity of the cyclising enzyme responsible for the final step in this compound formation. In controlled experiments, the addition of naphthoresorcinol to a solution containing the protoaphin aglucone and the cyclising enzyme resulted in a marked reduction in the production of this compound. However, naphthoresorcinol was observed to have no effect on the initial activity of the glucosidase enzyme, which hydrolyzes the precursor protoaphin-fb into its aglucone. The inhibitory mechanism of naphthoresorcinol is thought to be related to its structure, specifically the two m-hydroxyl groups on its naphthalenic component, which likely compete with the substrate for the active site of the cyclising enzyme.
Elucidation of Multi-Enzyme Systems in this compound Formation
The conversion of the water-soluble precursor, protoaphin-fb, into this compound is not a single event but a sequential process mediated by a multi-enzyme system. rsc.org This pathway involves at least two distinct and separable enzymic functions. rsc.org
The first step is the hydrolysis of the glucosidic bond in protoaphin-fb. rsc.org This reaction is catalyzed by a glucosidase , which removes the glucose moiety to yield the protoaphin aglucone. rsc.org
The second step involves a significant molecular rearrangement of the unstable aglucone. This is catalyzed by a specific cyclising enzyme , which has been classified as protoaphin dehydratase (cyclising) or protoaphin-aglucone cyclizing enzyme (EC 4.2.1.73). enzyme-database.org This enzyme facilitates the elimination of a water molecule, leading to the formation of the stable, fluorescent anthracenic system of this compound. This cyclising enzyme has been identified as a glycoprotein with an approximate molecular weight of 120,000.
Evidence for this two-enzyme system comes from comparative studies of different aphid species. Enzyme extracts from the aphid Aphis fabae can convert protoaphin into this compound, performing both steps. rsc.org In contrast, extracts from Dactynotus jaceae only convert protoaphin to its aglucone and no further, indicating that this species lacks the necessary cyclising enzyme for this compound formation. rsc.org
Genetic Determinants and Regulation of Aphin Pigment Production in Aphids
Aphid coloration is a complex trait determined by the presence and relative amounts of several pigment classes, primarily carotenoids, melanins, and aphins. researchgate.netnih.gov While significant progress has been made in understanding the genetic basis of carotenoid-based color polymorphisms in aphids, the specific genetic determinants for aphin pigment production are less defined. scienceopen.comresearchgate.net
The genetic basis for the common red-green color polymorphism in species like the pea aphid (Acyrthosiphon pisum) has been traced to a suite of carotenoid biosynthesis genes. the-scientist.com These genes, including a key lycopene (B16060) desaturase known as Tor, appear to have been acquired by an ancestral aphid through horizontal gene transfer from a fungus. researchgate.netljmu.ac.uk Differential expression or presence of these genes determines whether an aphid produces red carotenoids like torulene (B1238558) or remains green. researchgate.netljmu.ac.uk
In contrast, the genetic and regulatory pathways governing the biosynthesis of the distinct aphin pigment family, which includes this compound, have not been as extensively detailed. The existence of the specific enzymes required for this compound biogenesis—a glucosidase and a protoaphin dehydratase—implies the presence of corresponding genes within the genomes of aphin-producing aphid species. rsc.org The variation in the ability to produce this compound among different aphid species, such as between Aphis fabae and Dactynotus jaceae, strongly suggests a genetic basis for the presence or absence of the required enzymes. rsc.org However, the specific genes encoding the aphin biosynthetic pathway and the regulatory networks that control their expression remain an area for further investigation.
Ecological and Physiological Roles of Xanthoaphin
Functional Contributions of Xanthoaphin to Insect Chemical Ecology
The chemical ecology of aphids is intricately linked to the array of pigments they produce. These compounds are not merely for coloration but are believed to play significant roles in how these insects interact with their environment, including other organisms.
This compound is a yellow, fat-soluble pigment that exhibits a strong green fluorescence. oup.com It is formed from the enzymatic conversion of a precursor, protoaphin, which is present in the hemolymph of the living insect. oup.comencyclopedia.pub This conversion from the water-soluble protoaphin to the lipid-soluble this compound is rapid upon the death or injury of the aphid. oup.com
The transformation of aphin pigments results in a sequence of distinct colors. This dynamic process is summarized in the table below.
| Pigment Name | Color | Key Characteristics |
| Protoaphin | Golden Yellow (Reddish-purple at pH > 5.5) | Water-soluble, non-fluorescent, present in living insect's hemolymph. oup.comencyclopedia.pub |
| This compound | Yellow | Fat-soluble, strongly fluorescent, unstable intermediate. oup.com |
| Chrysoaphin | Orange | Unstable intermediate, formed from this compound. oup.com |
| Erythroaphin | Red | Stable end-product of the aphin transformation series. oup.com |
This table details the transformation cascade of aphin pigments, starting from the precursor in the live aphid to the stable end product.
The aphin pigment system, including this compound, is thought to be involved in defensive strategies. The rapid color change and production of fluorescent compounds upon injury could act as a startling visual deterrent to predators. oup.com Furthermore, some aphid pigments have been found to possess cytotoxic and antibacterial properties, suggesting a role in protecting the aphid from pathogens like viruses, bacteria, and fungi. researchgate.net Research on uroleuconaphins, another class of aphid pigments, has shown they can inhibit the growth of entomopathogenic fungi, which are fungi that infect and kill insects. researchgate.net This suggests that aphins, as a group, may function as chemical defense agents. researchgate.net
The production of these pigments is metabolically expensive, implying they serve a significant physiological or ecological purpose. calacademy.org While direct evidence for this compound's role in defense is still being investigated, its position within the reactive aphin cascade points towards a potential involvement in the insect's chemical defense arsenal. oup.comresearchgate.net The diversity of compounds produced by insects is a key factor in their evolutionary success, providing a wide array of chemicals for defense and communication. nih.gov
Involvement in Arthropod Coloration and Visual Communication
Intracellular Dynamics and Putative Metabolic Functions of this compound
Beyond their role in the external appearance and chemical defense of aphids, aphins like this compound are involved in intracellular processes. Their chemical structure, based on a naphthoquinone core, suggests potential roles in metabolic activities such as metal ion binding and redox reactions.
While direct studies on metal ion complexation by this compound are limited, the chemical nature of related pigments provides strong indications of this potential function. Pigments like flavonoids and melanins are known to have a high affinity for metal ions, forming stable complexes. nih.govnih.gov This chelation ability is crucial for various biological functions, including the stabilization of pigment structures and the detoxification of excess metals. encyclopedia.pubnih.gov For instance, anthocyanins, another class of plant and insect pigments, bind with metal ions such as Al³⁺ and Cu²⁺, which alters their color and stability. nih.gov
The structure of this compound, derived from naphthoquinone, contains multiple oxygen atoms that could act as ligands for metal ions. nih.govnih.gov The ability of pigments to form metal complexes is an important area of study, as it can influence their color, stability, and biological activity. nih.gov Research on other natural pigments has demonstrated that hydroxyl and carbonyl groups are key sites for metal binding. nih.govnih.gov Given this compound's structure, it is plausible that it participates in similar interactions within the aphid's physiological systems, although this requires further specific investigation.
This compound belongs to the broader chemical class of naphthoquinones, which are recognized for their redox properties and involvement in biological oxidative processes. nih.gov The fundamental chemistry of quinones involves their ability to be easily reduced, allowing them to act as oxidizing agents. nih.gov This redox cycling can be initiated by either a one- or two-electron reduction. nih.gov The one-electron reduction leads to the formation of unstable semiquinone intermediates that can react with molecular oxygen to generate superoxide (B77818) radicals. nih.gov
The conversion of protoaphin to this compound and subsequently to erythroaphin is a series of oxidative reactions. discovermagazine.com This inherent redox activity suggests that aphin pigments could be integrated into the aphid's metabolic and energetic pathways. The bioactivity of naphthoquinones is often linked to their redox potential; they can participate in electron transport chains and generate reactive oxygen species (ROS), which can damage lipids, proteins, and DNA. oup.comnih.gov While often associated with toxicity, controlled redox cycling is a fundamental part of cellular energy production.
Some studies have proposed that certain aphid pigments, specifically carotenoids, might be involved in a form of rudimentary sunlight harvesting to produce ATP, the cell's energy currency. calacademy.orgdiscovermagazine.comscitechdaily.com While aphins are structurally distinct from carotenoids, the principle of using pigments for energy metabolism in aphids is an area of active research. The degradation of reddish pigments in some aphids under starvation stress has been correlated with changes in carbohydrate and lipid content, suggesting these pigments could serve as a backup energy reserve. frontiersin.org The redox capabilities of the naphthoquinone core of this compound position it as a candidate for participating in the intricate energetic and metabolic networks of the aphid, a hypothesis that warrants further exploration. nih.gov
Advanced Analytical Methodologies in Xanthoaphin Research
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone in xanthoaphin research, enabling the isolation of individual compounds from complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of xanthoaphins and related compounds. csic.esnih.gov For analytical purposes, HPLC systems equipped with a C18 reversed-phase column are frequently used. csic.es A common mobile phase involves a binary gradient of acetone (B3395972) and deionized water, which allows for reproducible separation. csic.es The use of a photodiode array (PDA) detector enables the monitoring of the elution and the acquisition of UV-Vis spectra of the separated compounds. mdpi.com
In preparative applications, HPLC is utilized to isolate pure this compound isomers. The effectiveness of the separation is assessed by chromatographic parameters such as the resolution power (Rs), capacity factor (k'), and selectivity (α). researchgate.net These parameters help in optimizing the method to achieve the best possible separation for subsequent structural and functional studies. researchgate.net For instance, a method with a high resolution power is crucial for separating closely related isomers like zeaxanthin (B1683548) and lutein. researchgate.net
Table 1: Illustrative HPLC Parameters for Xanthophyll Analysis
| Parameter | Acceptable Value Range | Significance in this compound Separation |
|---|---|---|
| Resolution power (Rs) | > 1.5 | Ensures baseline separation between adjacent peaks. |
| Capacity factor (k') | 2-10 | Indicates adequate retention on the column for effective separation. |
This table is based on generally accepted chromatographic principles and findings from related xanthophyll research. researchgate.net
Thin-Layer Chromatography (TLC) in this compound Analysis
Thin-Layer Chromatography (TLC) serves as a valuable and economical technique for the preliminary analysis and separation of xanthoaphins. researchgate.net It is particularly useful for rapid screening of extracts and for monitoring the progress of chemical reactions. researchgate.netmurdoch.edu.au In TLC, a stationary phase, such as silica (B1680970) gel pre-coated on glass plates, is used in conjunction with a mobile phase, which is a solvent system tailored to the polarity of the compounds being separated. researchgate.net
The separation is based on the differential affinities of the xanthoaphins for the stationary and mobile phases. scienceinschool.org More polar compounds will have a stronger interaction with the polar silica gel and thus will travel a shorter distance up the plate, resulting in a lower Retention factor (Rf) value. scienceinschool.orgscribd.com Conversely, less polar compounds will travel further with the nonpolar mobile phase, exhibiting a higher Rf value. scribd.com For quantitative analysis, a TLC scanner can be used for densitometric scanning of the separated spots. researchgate.net
Table 2: Example TLC System for Carotenoid Separation
| Component | Description | Purpose |
|---|---|---|
| Stationary Phase | Silica gel 60 pre-coated glass plate | Provides a polar surface for differential adsorption of pigments. researchgate.net |
| Mobile Phase | Petroleum ether-diethyl ether-acetone (75:15:10, v/v/v) | A non-polar solvent system that carries the pigments up the plate. researchgate.net |
| Detection | Visual inspection or TLC scanner at 450 nm | Allows for the identification and quantification of separated pigments. researchgate.net |
This table is based on a validated method for the analysis of related carotenoids. researchgate.net
Spectroscopic Approaches for Structural and Reaction Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure of xanthoaphins and for analyzing their chemical transformations. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of complex organic molecules like xanthoaphins. researchgate.netresearchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain detailed information about the molecular framework. 1H and 13C NMR spectra provide fundamental data on the chemical environment of protons and carbons within the molecule. researchgate.netresearchgate.net
For more complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. researchgate.net These experiments reveal correlations between different nuclei, helping to piece together the connectivity of the molecule and assign the chemical shifts of all atoms, including quaternary carbons. researchgate.netox.ac.uk This detailed structural information is crucial for understanding the conformation and stereochemistry of xanthoaphins.
Mass Spectrometry (MS and MS/MS) in Molecular Identification and Fragmentation Studies
Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of xanthoaphins and for studying their fragmentation patterns. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying compounds in complex mixtures. murdoch.edu.auresearchgate.net
Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected parent ion and analyzing the resulting product ions. researchgate.netnih.gov The fragmentation patterns are often characteristic of the compound's structure and can be used to differentiate between isomers. nih.govresearchgate.net For instance, the fragmentation of protonated carotenoids can involve charge-remote fragmentations and pericyclic rearrangements. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments with high accuracy.
Table 3: Common Fragment Ions Observed in the Mass Spectra of Xanthommatin-Related Compounds
| Parent Ion [M+H]+ (m/z) | Compound | Major Fragment Ions (m/z) |
|---|---|---|
| 380 | Decarboxylated xanthommatin | 363, 345, 317, 307 researchgate.net |
| 424 | Xanthommatin | 407, 389, 361, 351, 317, 289, 276, 261 researchgate.net |
Data sourced from fragmentation studies of related ommochrome pigments. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantification of xanthoaphins and for monitoring the progress of their chemical reactions. spectroscopyonline.comnumberanalytics.com The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. azom.com This principle allows for the accurate determination of this compound concentrations in a sample. researchgate.net
UV-Vis spectroscopy is also invaluable for monitoring reactions in real-time. spectroscopyonline.comnumberanalytics.com By observing the changes in the absorption spectrum over time, researchers can track the disappearance of reactants and the formation of products. spectroscopyonline.com This provides kinetic information about the reaction, helping to elucidate reaction mechanisms and optimize reaction conditions. spectroscopyonline.comazom.com The position of the absorption maxima (λmax) in the UV-Vis spectrum can also provide qualitative information about the structure and electronic conjugation of the this compound molecule. researchgate.net
Table 4: List of Compounds
| Compound Name |
|---|
| Acetone |
| Antheraxanthin |
| Astaxanthin |
| Benzene |
| beta-carotene |
| Chloroform |
| Chlorophyll a |
| Chlorophyll b |
| Diethyl ether |
| Fucoxanthin |
| Lutein |
| Lutein-5,6-epoxide |
| Lycopene (B16060) |
| Neoxanthin |
| Petroleum ether |
| Pheophytin a |
| Phytoene |
| Phytofluene |
| Toluene |
| Trichloromethane |
| Violaxanthin |
| This compound |
| Xanthophyll |
| Xanthommatin |
Biochemical and Biophysical Techniques for Enzyme Characterization
The elucidation of the biosynthetic pathway of this compound has been significantly advanced by the application of various biochemical and biophysical techniques. These methods have been instrumental in identifying and characterizing the enzymes responsible for the transformation of precursor molecules into the final this compound structure. The primary focus of this research has been on the enzymatic conversion of protoaphin-sl, a glucoside found in the haemolymph of certain aphid species, into the fluorescent pigment this compound-sl. This conversion is a two-step process involving a glucosidase and a subsequent cyclising enzyme, termed protoaphin dehydratase (cyclising).
Enzyme Activity Assays and Inhibition Studies
The characterization of enzymes involved in the this compound biosynthetic pathway relies heavily on robust and specific activity assays. These assays are crucial for monitoring enzyme purification, determining kinetic parameters, and investigating the effects of potential inhibitors.
Enzyme Activity Assays:
The activity of the key enzyme, protoaphin dehydratase (cyclising), is typically determined by monitoring the formation of its product, this compound-sl. Since this compound-sl is a highly fluorescent pigment, its production can be quantified using spectrophotometric or fluorometric methods. A common assay setup involves the incubation of the enzyme with its substrate, the aglucone of protoaphin-sl. The aglucone is generated in situ by the action of a glucosidase on protoaphin-sl.
The general procedure for the assay is as follows:
An enzyme preparation, such as a purified fraction or a crude extract from the aphid Tuberolachnus salignus, is incubated with protoaphin-sl in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.6).
A glucosidase, either endogenous to the crude extract or added exogenously, hydrolyzes the protoaphin-sl to its aglucone.
The protoaphin dehydratase (cyclising) then converts the aglucone into this compound-sl.
The reaction is stopped, and the newly formed this compound-sl is extracted into an organic solvent like ether.
The concentration of this compound-sl in the extract is determined by measuring its absorbance at a specific wavelength, which corresponds to its characteristic absorption maximum.
The following interactive data table summarizes the key components and conditions for a typical protoaphin dehydratase activity assay.
| Parameter | Description | Typical Value/Condition |
| Enzyme Source | Purified or partially purified protoaphin dehydratase (cyclising) | Extracts from Tuberolachnus salignus |
| Substrate | Protoaphin-sl | - |
| Co-enzyme/Factor | Glucosidase (to generate the aglucone) | Endogenous or added |
| Buffer | Phosphate buffer | pH 6.6 |
| Detection Method | Spectrophotometry of ether-extracted product | Measurement of this compound-sl |
| Incubation Time | Varies depending on enzyme concentration and temperature | Typically around 1 hour |
| Temperature | Controlled temperature | e.g., 20-22°C |
Inhibition Studies:
Enzyme inhibition studies are vital for understanding the catalytic mechanism and for the potential development of specific inhibitors. Research on the enzymes of the this compound pathway has identified certain compounds that can modulate their activity. A notable inhibitor of protoaphin dehydratase (cyclising) is naphthoresorcinol . The inhibitory effect of naphthoresorcinol and other potential inhibitors can be quantified by measuring the reduction in the rate of this compound-sl formation in the presence of the inhibitor compared to a control reaction without the inhibitor. These studies are crucial for characterizing the active site of the enzyme.
| Compound | Target Enzyme | Effect |
| Naphthoresorcinol | Protoaphin dehydratase (cyclising) | Inhibition |
Protein Purification and Molecular Weight Determination (e.g., Ultracentrifugation, Gel Electrophoresis)
The isolation and characterization of the enzymes involved in this compound biosynthesis necessitate their purification to homogeneity. A combination of chromatographic techniques has been successfully employed to purify protoaphin dehydratase (cyclising) from the woolly aphid, Eriosoma lanigerum.
Protein Purification:
A typical purification protocol for protoaphin dehydratase (cyclising) involves the following steps:
Initial Extraction and Treatment: Dried aphid extracts are treated with n-butanol. This step is effective in removing the endogenous glucosidase activity while leaving the cyclising activity intact.
Ion-Exchange Chromatography: The butanol-treated extract is subjected to chromatography on a DEAE-Sephadex A50 column. This separates proteins based on their net charge.
Gel Filtration Chromatography: Further purification is achieved by size-exclusion chromatography on Sephadex G150, followed by a final polishing step on Sephadex G100. This separates the enzyme from proteins of different molecular sizes.
Molecular Weight Determination:
Once the enzyme is purified, its molecular weight can be determined using various biophysical techniques.
Gel Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to estimate the molecular weight of the denatured enzyme. For protoaphin dehydratase (cyclising), SDS-PAGE analysis has indicated a molecular weight in the range of 130,000-140,000 Daltons. This technique separates proteins based on their size as they migrate through a polyacrylamide gel matrix under the influence of an electric field. bio-rad.com
Ultracentrifugation: Analytical ultracentrifugation is a powerful technique for determining the molecular weight of a protein in its native state. Sedimentation equilibrium experiments, a type of analytical ultracentrifugation, have been used to determine the molecular weight of the purified protoaphin dehydratase (cyclising) to be approximately 120,000 ± 2,000 Daltons. This method involves spinning the sample at high speeds and allowing the protein to reach an equilibrium between sedimentation and diffusion, from which the molecular weight can be calculated. ceitec.cz The data from sedimentation equilibrium analysis, showing linear plots of the logarithm of fringe displacement versus the square of the radial distance, suggested the presence of a single, non-interacting protein species.
The following table summarizes the molecular weight determination data for protoaphin dehydratase (cyclising).
| Method | Condition | Determined Molecular Weight (Da) |
| SDS-PAGE | Denaturing | 130,000 - 140,000 |
| Analytical Ultracentrifugation (Sedimentation Equilibrium) | Native | 120,000 ± 2,000 |
Frontiers and Unanswered Questions in Xanthoaphin Research
Comprehensive Elucidation of Enzyme Specificity and Regulatory Networks
A significant gap in xanthoaphin research is the detailed characterization of the enzymes that orchestrate its biosynthesis and the regulatory networks that control their activity. The conversion of the precursor, protoaphin, to this compound is not a simple hydrolysis but a complex, enzyme-mediated process. iupac.orgrsc.org This transformation involves at least two distinct enzymatic steps occurring upon insect injury or death. iupac.orgrsc.org
First, a specific α-glucosidase acts on the protoaphin glucoside to release glucose and form the protoaphin-aglucone. rsc.org Subsequently, a second enzyme, protoaphin-aglucone dehydratase (cyclizing), catalyzes the conversion of the unstable aglucone into the fluorescent, yellow this compound. ontosight.ai This cyclizing enzyme is crucial, as the condensation it performs only occurs under harsh, non-enzymatic conditions, indicating a high degree of biological control. rsc.org
Early research successfully purified the cyclizing enzyme from the woolly aphid (Eriosoma lanigerum), revealing it to be a protein with a molecular weight of approximately 120,000 Da. However, many questions remain. The precise catalytic mechanisms, substrate specificity, and the factors regulating the expression and activity of both the glucosidase and the dehydratase are unknown. Identifying the genes that encode these enzymes is a critical first step. Furthermore, the broader regulatory network, including transcription factors and signaling pathways that respond to environmental or physiological cues (e.g., predator attack, stress), is completely uncharacterized. frontiersin.orgfrontiersin.org Elucidating this network is essential for a complete understanding of why and how aphids deploy these pigment transformations.
| Enzyme System Component | Known Function & Characteristics | Unanswered Questions |
| Aphin-Specific α-Glucosidase | Removes glucose from protoaphin to yield the aglucone. rsc.org | What is the gene encoding this enzyme? What is its precise substrate specificity and kinetic profile? How is its expression and activity regulated? |
| Protoaphin Dehydratase (Cyclizing) | Catalyzes the cyclization and dehydration of protoaphin-aglucone to form this compound. ontosight.ai Has a molecular weight of ~120 kDa and is inhibited by naphthoresorcinol. | What is the full amino acid sequence and 3D structure? What is the detailed catalytic mechanism? Where is it localized within the cell? What genetic and environmental factors control its function? |
Detailed Investigation of Ecological and Physiological Significance in Diverse Aphid Species
Beyond coloration, the physiological significance of this compound is a major unanswered question. Research on other aphid pigments suggests potential roles in defense against pathogens. For instance, certain pigments from the aphid Uroleucon nigrotuberculatum have shown activity against entomopathogenic fungi. researchgate.net Whether xanthoaphins possess similar antimicrobial or cytotoxic properties remains to be tested. Another fascinating, though speculative, physiological role relates to energy metabolism. Studies on the pea aphid (Acyrthosiphon pisum) have suggested that carotenoid pigments may be involved in a unique form of light-induced electron transfer for ATP synthesis. eje.czresearchgate.net Given that aphins are structurally distinct from carotenoids, it is a significant open question whether they could perform any analogous function. The degradation of pigments under starvation stress also points towards a potential role as metabolic reserves, a hypothesis that requires rigorous investigation for this compound. frontiersin.org
Development of Innovative Biotechnological Tools for Targeted Aphin Pathway Manipulation
A major frontier in aphid biology is the application of advanced biotechnological tools to directly study gene function. Techniques such as RNA interference (RNAi) and CRISPR/Cas9 genome editing are now being successfully adapted for use in aphids, including the pea aphid. biorxiv.orgnih.govresearchgate.net These technologies provide the unprecedented ability to precisely manipulate the aphin biosynthetic pathway.
These molecular tools can also be used to probe the pathway's regulation. For example, genes for putative transcription factors identified through transcriptomic studies could be silenced or knocked out to confirm their role in controlling the expression of the biosynthetic enzymes. nih.govnih.gov
| Biotechnological Tool | Potential Application in this compound Research | Key Research Outcomes |
| RNA Interference (RNAi) | Design dsRNA to target and silence the mRNA of key biosynthetic enzymes (e.g., protoaphin dehydratase). plos.orgresearchgate.net | Confirmation of gene function; observation of aphid phenotype (color, fitness, predator interaction) with reduced this compound production. |
| CRISPR/Cas9 Genome Editing | Create stable knockout mutations in the genes encoding aphin biosynthetic enzymes. biorxiv.orgnih.gov | Creation of "aphin-less" aphid lines for in-depth study of this compound's role in ecology and physiology without off-target effects. |
| Gene Drive Systems | Theoretically, spread a trait (e.g., inability to produce aphins) through a population for pest management studies. tandfonline.com | (Hypothetical) Alteration of the ecological fitness of a pest population. |
Q & A
Basic Research Questions
Q. What are the established analytical techniques for identifying Xanthoaphin in complex biological matrices?
- Methodological Answer : this compound identification typically combines chromatographic separation (e.g., HPLC or UPLC) with high-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy. For instance, reversed-phase HPLC coupled with HRMS can resolve this compound from co-eluting metabolites by leveraging its unique mass-to-charge ratio (m/z) and fragmentation patterns. UV-Vis absorption peaks at specific wavelengths (e.g., 450-470 nm) further confirm its presence .
- Table 1 : Common Analytical Techniques for this compound Identification
| Technique | Purpose | Key Parameters | Limitations |
|---|---|---|---|
| HPLC-HRMS | Structural confirmation | Column: C18, gradient elution | Requires pure standards |
| UV-Vis | Preliminary screening | λ max: 450-470 nm | Low specificity |
| NMR | Stereochemical analysis | ¹³C/¹H NMR in deuterated solvents | High sample purity required |
Q. How is this compound synthesized in laboratory settings, and what purification challenges exist?
- Methodological Answer : Synthesis often involves biomimetic routes using enzymatic catalysis (e.g., polyketide synthases) or chemical methods like aldol condensation. Post-synthesis, purification via column chromatography (silica gel or Sephadex) is critical due to this compound’s polarity and sensitivity to light/heat. Yield optimization requires pH control (6.5-7.0) and inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across in vitro vs. in vivo studies?
- Methodological Answer : Discrepancies often stem from differential bioavailability or metabolite conversion. To address this:
Pharmacokinetic Profiling : Track this compound’s stability in simulated gastric fluid (SGF) and hepatic microsomes.
Metabolite Identification : Use LC-MS/MS to detect active/inactive derivatives.
Dose-Response Correlation : Compare in vitro IC₅₀ values with in vivo efficacy thresholds using ANOVA and post-hoc tests .
- Table 2 : Case Study on Bioactivity Discrepancies
| Study Type | Bioactivity (IC₅₀) | Model System | Key Limitation |
|---|---|---|---|
| In vitro | 10 μM | HeLa cells | No metabolic activation |
| In vivo | No effect at 50 mg/kg | Murine model | Rapid clearance |
Q. What experimental designs are optimal for studying this compound’s role in oxidative stress modulation?
- Methodological Answer : Use a multi-omics approach:
Transcriptomics : RNA-seq to identify Nrf2/ARE pathway activation.
Metabolomics : LC-HRMS to quantify glutathione and ROS levels.
Validation : CRISPR/Cas9 knockout models (e.g., Nrf2⁻/⁻) to confirm mechanism. Include positive controls (e.g., sulforaphane) and statistical power analysis to determine sample size .
Q. How can researchers address reproducibility issues in this compound’s spectral data (e.g., NMR, IR)?
- Methodological Answer : Standardize protocols:
- Sample Preparation : Lyophilize in darkness, dissolve in deuterated DMSO for NMR.
- Instrument Calibration : Use certified reference materials (e.g., adamantane for ¹³C NMR shifts).
- Data Sharing : Publish raw spectral files in repositories like Zenodo for peer validation .
Methodological Rigor & Ethical Considerations
- Data Contradiction Analysis : Apply triangulation by cross-validating results with orthogonal methods (e.g., ELISA for protein expression alongside transcriptomics) .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal reporting and obtain IRB approval for human cell line use .
Key Research Gaps
- Structural Dynamics : Limited data on this compound’s conformational changes under physiological conditions.
- Synergistic Effects : Unclear interactions with dietary antioxidants (e.g., vitamin C) in redox modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
